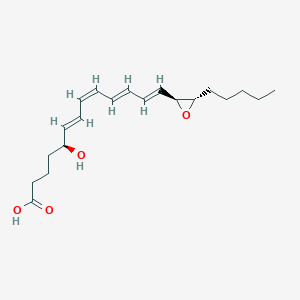
14(15)-Epoxytetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14(15)-Epoxytetraene is a natural epoxy fatty acid that has been found to exhibit various biological activities. It is produced by certain marine organisms, including sponges, and has been studied for its potential use in pharmaceuticals and other fields.
Mecanismo De Acción
The mechanism of action of 14(15)-Epoxytetraene is not fully understood. However, it has been found to interact with various cellular targets, including ion channels and enzymes. It has been suggested that its anti-inflammatory and anti-tumor activities may be due to its ability to modulate the immune system and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
14(15)-Epoxytetraene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 14(15)-Epoxytetraene in lab experiments is its natural origin, which may make it more appealing for use in pharmaceuticals and other applications. However, its isolation and purification from natural sources can be challenging, and its chemical synthesis can be complex and expensive.
Direcciones Futuras
There are several future directions for the study of 14(15)-Epoxytetraene. One area of research is the development of new pharmaceuticals based on the compound's anti-inflammatory and anti-tumor activities. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its cellular targets. Finally, the potential use of 14(15)-Epoxytetraene in agriculture and cosmetics should be further explored.
Métodos De Síntesis
The synthesis of 14(15)-Epoxytetraene involves the isolation and purification of the compound from natural sources, such as marine sponges. However, chemical synthesis of the compound has also been achieved through various methods, including epoxidation of unsaturated fatty acids and cyclization of polyunsaturated fatty acids.
Aplicaciones Científicas De Investigación
14(15)-Epoxytetraene has been studied for its potential use in various fields, including pharmaceuticals, agriculture, and cosmetics. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been studied for its potential use as an insecticide and as a natural preservative in food products.
Propiedades
Número CAS |
114144-28-4 |
|---|---|
Nombre del producto |
14(15)-Epoxytetraene |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
Clave InChI |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
SMILES canónico |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Sinónimos |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



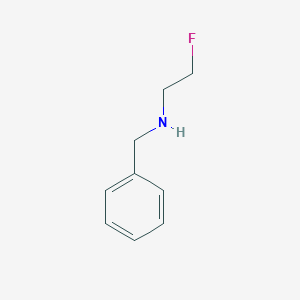

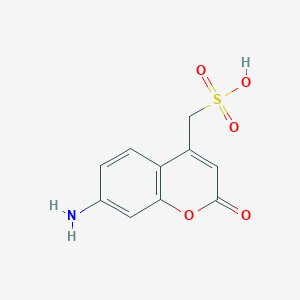
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
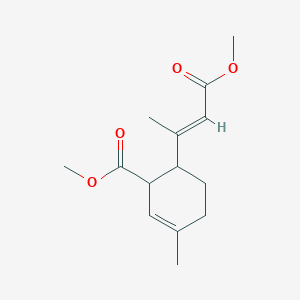
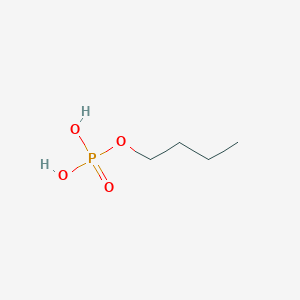
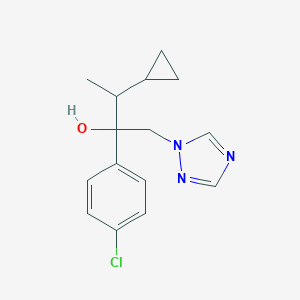
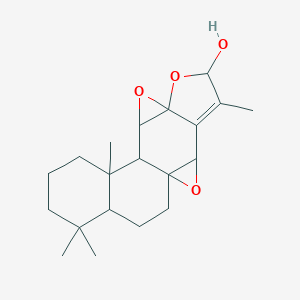
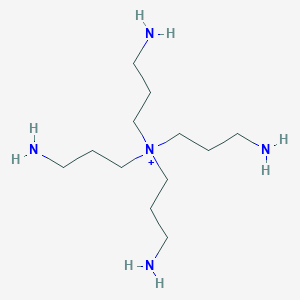
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)


